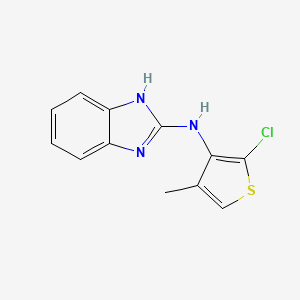
Nhe3-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nhe3-IN-1 is a useful research compound. Its molecular formula is C12H10ClN3S and its molecular weight is 263.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Functions of NHE3
- Sodium Absorption : NHE3 is essential for absorbing dietary sodium in the intestines and reabsorbing filtered sodium in the kidneys .
- pH Regulation : It contributes to intracellular pH regulation by exchanging Na+ for H+, thereby influencing acid-base balance .
- Fluid Balance : NHE3 activity impacts extracellular fluid volume, which is crucial for blood pressure regulation .
Inhibition of NHE3
Nhe3-IN-1 serves as a potent inhibitor of NHE3, which has significant therapeutic implications:
- Treatment of Hypertension :
- Management of Constipation :
Oncology
Recent studies have indicated that NHE3 expression levels correlate with colorectal cancer progression:
- Case Study : Decreased expression of NHE3 was associated with poorer survival rates in colorectal cancer patients. In ApcMin/+NHE3−/− mice, loss of NHE3 led to increased tumor burden and inflammation, suggesting that NHE3 may act as a tumor suppressor .
Role in Renal Physiology
This compound's effects on renal function are significant:
- Fluid and Bicarbonate Reabsorption : Studies on proximal tubule-specific knockout mice revealed that NHE3 is vital for bicarbonate reabsorption and overall fluid balance in the kidneys .
| Application Area | Mechanism | Evidence/Case Studies |
|---|---|---|
| Hypertension | Decreases sodium absorption | Genetically modified mouse studies |
| Constipation | Increases stool fluid content | Clinical trials with Tenapanor |
| Colorectal Cancer | Tumor suppressor effects | Correlation with patient survival rates |
| Renal Function | Bicarbonate reabsorption | Proximal tubule-specific knockout studies |
Propiedades
Fórmula molecular |
C12H10ClN3S |
|---|---|
Peso molecular |
263.75 g/mol |
Nombre IUPAC |
N-(2-chloro-4-methylthiophen-3-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H10ClN3S/c1-7-6-17-11(13)10(7)16-12-14-8-4-2-3-5-9(8)15-12/h2-6H,1H3,(H2,14,15,16) |
Clave InChI |
VCZHIOCRVCECIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1NC2=NC3=CC=CC=C3N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















